![molecular formula C98H126N20O31 B1591223 [Leu15]-Gastrin I (human) CAS No. 39024-57-2](/img/structure/B1591223.png)
[Leu15]-Gastrin I (human)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Leu15]-Gastrin I (human), also known as [Leu15]-Gastrin I (human), is a useful research compound. Its molecular formula is C98H126N20O31 and its molecular weight is 2080.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality [Leu15]-Gastrin I (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Leu15]-Gastrin I (human) including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
[Leu15]-Gastrin I, a modified form of the gastrin peptide hormone, plays a significant role in various biological processes, particularly in the gastrointestinal system and endocrine functions. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by research findings and data tables.
Overview of [Leu15]-Gastrin I
Chemical Structure and Properties:
- Molecular Formula: C98H126N20O31
- Molecular Weight: 2080.19 g/mol
- Purity: ≥ 95% (HPLC)
- Amino Acid Sequence: Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH2
[Leu15]-Gastrin I is characterized by the substitution of leucine for methionine at position 15, which enhances its stability and biological activity compared to natural gastrin .
Receptor Interaction:
[Leu15]-Gastrin I primarily exerts its effects through the cholecystokinin B receptor (CCKBR), which is expressed in various tissues including pancreatic islets and gastric mucosa. This interaction stimulates several physiological responses:
- Insulin Secretion: Studies indicate that gastrin can enhance insulin secretion from pancreatic beta cells, particularly in diabetic conditions. The peptide promotes the expression of key transcription factors involved in insulin production .
- Trophic Effects: Continuous infusion of [Leu15]-Gastrin I has demonstrated trophic effects on the gastric mucosa and pancreas, leading to increased cell proliferation and growth in these tissues .
1. Effects on Pancreatic Function
Research has shown that [Leu15]-Gastrin I significantly influences pancreatic function:
- Insulin Expression: In cultured human islets, treatment with [Leu15]-Gastrin I resulted in increased expression of insulin and other key hormones such as glucagon and somatostatin, particularly in islets from donors with higher hemoglobin A1c levels .
Gene Expression Changes | Fold Change |
---|---|
INS (Insulin) | 2.0 |
SST (Somatostatin) | 1.8 |
GCG (Glucagon) | 1.4 |
2. Gastrointestinal Effects
The peptide also exerts significant effects on the gastrointestinal tract:
- Mucosal Growth: Continuous infusion studies have indicated that [Leu15]-Gastrin I can lead to increased stomach weight and mucosal mass, reflecting its trophic effects on gastric tissues .
Case Studies
Case Study 1: Gastrin's Role in Diabetes
A study involving isolated human islets revealed that administration of [Leu15]-Gastrin I led to a marked increase in insulin gene expression correlated with donor HbA1c levels. This suggests potential therapeutic applications for gastrin analogs in managing diabetes .
Case Study 2: Trophic Effects in Rats
In a rat model, continuous infusion of [Leu15]-Gastrin I for 28 days resulted in significant increases in enterochromaffin-like cell density and associated parameters such as histamine concentration. This study underscores the peptide's role in promoting cellular proliferation within the digestive system .
化学反応の分析
Enzymatic Hydrolysis by Angiotensin-Converting Enzyme (ACE)
[Leu¹⁵]-Gastrin I is hydrolyzed by ACE, a zinc metalloprotease, which cleaves peptide bonds at specific sites. Key findings include:
This hydrolysis generates bioactive fragments, such as Asp-Phe-NH₂, which may influence physiological processes like blood pressure regulation and peptide metabolism .
Key Stability Data:
The Leu¹⁵ substitution eliminates methionine’s vulnerability to reactive oxygen species, ensuring prolonged activity in vitro and in vivo .
Interaction with Cholecystokinin-2 Receptors (CCK2R)
[Leu¹⁵]-Gastrin I activates CCK2R, initiating downstream signaling cascades:
-
Phospholipase Cγ1 (PLCγ1) Activation : Rapid tyrosine phosphorylation of PLCγ1 occurs within seconds of receptor binding, triggering:
These reactions underpin its trophic effects on gastric mucosa and potential mitogenic activity in cancer models .
Oxidative and Solubility Characteristics
The peptide’s chemical behavior in solution is critical for experimental applications:
Solubility and Storage:
In Vivo Metabolic Reactions
Continuous subcutaneous infusion in rats (5 nmol/kg·h) induces hypergastrinemia, leading to:
-
Trophic Effects : Increased oxyntic mucosal mass, histamine concentration, and enterochromaffin-like (ECL) cell density .
-
Lipofuscin Accumulation : Enhanced autophagocytosis and oxidative stress in ECL cells, evidenced by vacuole formation .
Dosage | Plasma Gastrin (pg/mL) | Observed Effects |
---|---|---|
1.2 nmol/kg·h | ~500 | Moderate ECL cell proliferation |
2.4 nmol/kg·h | ~800 | Significant mucosal hypertrophy |
特性
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H126N20O31/c1-49(2)38-68(115-96(147)72(43-55-46-101-60-19-12-10-17-58(55)60)117-98(149)74-20-13-37-118(74)77(122)48-103-86(137)61-25-31-75(120)105-61)93(144)111-66(30-36-82(131)132)92(143)110-65(29-35-81(129)130)91(142)109-64(28-34-80(127)128)90(141)108-63(27-33-79(125)126)89(140)107-62(26-32-78(123)124)88(139)104-51(5)85(136)113-70(41-53-21-23-56(119)24-22-53)87(138)102-47-76(121)106-71(42-54-45-100-59-18-11-9-16-57(54)59)95(146)114-69(39-50(3)4)94(145)116-73(44-83(133)134)97(148)112-67(84(99)135)40-52-14-7-6-8-15-52/h6-12,14-19,21-24,45-46,49-51,61-74,100-101,119H,13,20,25-44,47-48H2,1-5H3,(H2,99,135)(H,102,138)(H,103,137)(H,104,139)(H,105,120)(H,106,121)(H,107,140)(H,108,141)(H,109,142)(H,110,143)(H,111,144)(H,112,148)(H,113,136)(H,114,146)(H,115,147)(H,116,145)(H,117,149)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132)(H,133,134)/t51-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVMLPDUAGUTOC-FPBFVHJESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8CCC(=O)N8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C98H126N20O31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2080.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39024-57-2 |
Source
|
Record name | 18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-leucine- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.301 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。